molecular formula C22H27N3O5S B2391412 N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896274-70-7

N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Número de catálogo: B2391412
Número CAS: 896274-70-7
Peso molecular: 445.53
Clave InChI: OFHSXMSKEOIIAE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(3-Methoxybenzyl)-N2-((1-Tosylpyrrolidin-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a 3-methoxybenzyl group at the N1 position and a 1-tosylpyrrolidin-2-ylmethyl moiety at the N2 position. The tosyl-pyrrolidine group may confer metabolic stability, as sulfonamide-containing compounds often exhibit resistance to hydrolysis .

Propiedades

IUPAC Name

N'-[(3-methoxyphenyl)methyl]-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-16-8-10-20(11-9-16)31(28,29)25-12-4-6-18(25)15-24-22(27)21(26)23-14-17-5-3-7-19(13-17)30-2/h3,5,7-11,13,18H,4,6,12,14-15H2,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHSXMSKEOIIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the individual functional groups. The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, while the tosylpyrrolidinylmethyl group is often synthesized via a tosylation reaction followed by a nucleophilic substitution. The final step involves the formation of the oxalamide moiety through a condensation reaction between the amine groups and oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The tosyl group can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield methoxybenzoic acid, while reduction of the oxalamide moiety can produce diamines.

Aplicaciones Científicas De Investigación

N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The methoxybenzyl group can participate in π-π interactions with aromatic residues, while the tosylpyrrolidinylmethyl group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Oxalamide Compounds

Umami Flavoring Agents

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)

  • Structure : Features a 2,4-dimethoxybenzyl group (N1) and a pyridinylethyl group (N2).
  • Applications: Approved globally as an umami flavor enhancer (Savorymyx® UM33) to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods .
  • Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting stability in biological systems .
  • Toxicology: A 93-day rat study established a No-Observed-Effect Level (NOEL) of 100 mg/kg bw/day, with a safety margin exceeding 33 million relative to human exposure levels (0.0002–0.003 μg/kg bw/day) .

16.101)

  • Structure : Substitutes the 2,4-dimethoxybenzyl group with a 2-methoxy-4-methylbenzyl moiety.
  • Safety: Shares the same NOEL (100 mg/kg bw/day) as S336 due to analogous metabolic pathways .
Antiviral Oxalamides

N1-(4-Chlorophenyl)-N2-((5-(Hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14)

  • Structure : Combines a chlorophenyl group (N1) with a thiazole-pyrrolidine hybrid (N2).
  • Activity : Demonstrated inhibitory effects on HIV entry via CD4-binding site targeting.
  • Synthesis : 39% yield (1:1 stereoisomeric mixture); LC-MS (APCI+) m/z: 409.28 (M+H+) .

N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15)

  • Structure : Similar to Compound 14 but with a hydroxyethyl-substituted thiazole.
  • Efficacy : Higher yield (53%) and purity (95% HPLC) compared to Compound 14 .
Enzyme Inhibitors

N1-(3-Chloro-4-fluorophenyl)-N2-(4-Methoxyphenethyl)oxalamide (Compound 28)

  • Structure : Contains a chlorofluorophenyl group (N1) and a methoxyphenethyl chain (N2).
  • Activity: Inhibits stearoyl coenzyme A desaturase (SCD1) with IC₅₀ values in the nanomolar range.
  • Characterization : ^1H NMR (DMSO-d6) δ 10.89 (br s, 1H), 3.71 (s, 3H, −OCH3); ESI-MS m/z: 351.1 [M+H]+ .

N1-(4-Methoxyphenethyl)-N2-(2-Methoxyphenyl)oxalamide (Compound 17)

  • Structure : Dual methoxy-substituted aromatic groups.
  • Synthesis : 35% yield; validated via ^1H NMR and ESI-MS .

Structural and Functional Analysis

Table 1: Key Properties of Selected Oxalamides
Compound Name N1 Substituent N2 Substituent Application Key Data References
S336 (Savorymyx® UM33) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavoring NOEL = 100 mg/kg bw/day; FEMA 4233
Compound 14 4-Chlorophenyl Thiazole-pyrrolidine Antiviral 39% yield; LC-MS m/z 409.28
Compound 28 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl SCD1 inhibition IC₅₀ < 100 nM; ESI-MS m/z 351.1
N1-(3-Methoxybenzyl)-Target Compound 3-Methoxybenzyl 1-Tosylpyrrolidin-2-ylmethyl Hypothesized Structural analog of S336/Compound 28
Key Findings:

Substituent Impact on Function :

  • N1 Position : Methoxy or halogen groups enhance metabolic stability and target binding (e.g., S336’s dimethoxybenzyl vs. Compound 28’s chlorofluorophenyl) .
  • N2 Position : Bulky groups (e.g., tosyl-pyrrolidinylmethyl in the target compound) may improve pharmacokinetics by reducing enzymatic degradation .

Metabolic Stability :

  • Oxalamides with sulfonamide or pyridinyl groups (e.g., S336, target compound) resist amide hydrolysis in hepatocyte assays .

Toxicology: Methoxy-substituted oxalamides (e.g., S336) exhibit low toxicity, validated by high NOELs and regulatory approval .

Q & A

Q. What are the optimized synthetic routes for N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions:

Coupling of intermediates : React 3-methoxybenzylamine with oxalyl chloride to form the oxalamide core.

Functionalization : Introduce the tosylpyrrolidinyl group via nucleophilic substitution under inert conditions (argon/nitrogen) in anhydrous solvents (e.g., THF or DCM) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization to achieve >90% purity.
Critical parameters: Temperature (0–25°C), reaction time (6–24 hours), and catalysts (e.g., TBTU for amide bond formation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolve stereochemistry and confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.3 ppm, tosyl group at δ 7.7–7.9 ppm) .
  • LC-MS : Verify molecular weight (APCI+ mode, expected [M+H]+ ~500–550 Da) and purity (>95% by HPLC) .
  • X-ray crystallography : Determine 3D conformation of the pyrrolidine ring and oxalamide linkage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

Analog synthesis : Modify the methoxybenzyl (e.g., replace with chloro/fluoro groups) or tosylpyrrolidine (e.g., substitute with piperazine) moieties .

Bioassays : Test analogs against target enzymes (e.g., HIV protease, cyclooxygenase) using in vitro inhibition assays (IC50 measurements) .

Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with active sites (e.g., CD4-binding domain in HIV) .
Key metrics: Compare IC50 values, ligand efficiency, and selectivity ratios .

Q. How should contradictory data on reaction yields or biological efficacy be analyzed?

  • Methodological Answer :
  • Statistical validation : Use ANOVA to assess variability in synthesis yields (e.g., 30–55% yields reported for similar oxalamides) .
  • Control experiments : Replicate reactions under identical conditions (solvent, catalyst, temperature) to isolate variables .
  • Biological replicates : Perform dose-response curves in triplicate to confirm EC50/IC50 consistency .
    Example: Discrepancies in enzyme inhibition may arise from stereochemical impurities; chiral HPLC or NMR can resolve this .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.